REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]1[C:9]2[CH:10]=[C:11]([N:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)[C:12]([F:14])=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:21]([OH:23])=[O:22])=[CH:4]1.C(O)(=O)C1C=CC=NC=1>C(O)C>[C:21]([OH:23])(=[O:22])[C:5]1[CH:6]=[CH:8][CH:9]=[N:3][CH:4]=1.[CH3:1][CH2:2][N:3]1[C:9]2[CH:10]=[C:11]([N:15]3[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]3)[C:12]([F:14])=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:21]([OH:23])=[O:22])=[CH:4]1 |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CCN1C=C(C(=O)C2=C1C=C(C(=C2)F)N3CCNCC3)C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
ADDITION
|
Details
|
were added in one portion
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux, upon which all solids
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
After a short time at reflux the adduct
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)O.CCN1C=C(C(=O)C2=C1C=C(C(=C2)F)N3CCNCC3)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |